6-Chloro-2-fluoro-9-isopropyl-9H-purine

概要

説明

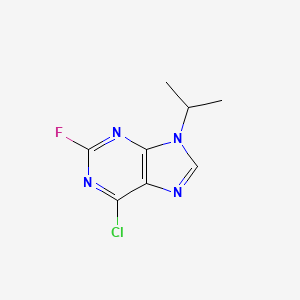

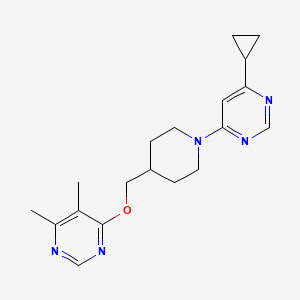

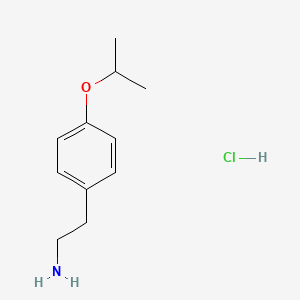

6-Chloro-2-fluoro-9-isopropyl-9H-purine is a chemical compound with the molecular formula C8H8ClFN4. It has a molecular weight of 214.63 g/mol . This compound belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic heterocyclic compounds containing a purine moiety, which is formed by a pyrimidine-ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of the 6-chloro substituent with alkyl and aryl amides using Buchwald palladium-catalysed conditions (RCONH2, Pd2dba2, xantphos, Cs2CO3, 100 °C), which could be followed by amine displacement of the 2-fluoro group .Molecular Structure Analysis

The molecular structure of this compound consists of a purine core, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms. The purine core is substituted at the 6-position with a chlorine atom, at the 2-position with a fluorine atom, and at the 9-position with an isopropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 214.63 g/mol and a molecular formula of C8H8ClFN4. The compound is stored in an inert atmosphere at 2-8°C . The compound’s boiling point, melting point, and flash point are not available .科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Fluorinated Nucleosides : A study by Takamatsu et al. (2001) described the synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine (FddA) using a derivative of 6-chloro-9H-purine. The introduction of a 6-chloro group improved the fluorination yield of purine nucleosides (Takamatsu et al., 2001).

Platinum Coordination Chemistry : Trávníček and Štarha (2013) explored the coordination geometry of platinum with a ligand derived from 6-chloro-9-isopropyl-9H-purine, contributing to the field of coordination chemistry (Trávníček & Štarha, 2013).

Regioselective Cross-Coupling Reactions : Ibrahim, Chevot, and Legraverend (2011) investigated the lithiation and subsequent cross-coupling reactions of 6-chloro-9H-purine, revealing insights into regioselective synthesis methods (Ibrahim, Chevot, & Legraverend, 2011).

Antimycobacterial Activity : Braendvang and Gundersen (2007) synthesized 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents, including chloro groups at the 6-position, to evaluate their antimycobacterial properties (Braendvang & Gundersen, 2007).

Synthesis of Antiviral Agents : Kelley, Linn, and Selway (1989) synthesized a series of 6-chloro-9H-purine derivatives for antirhinovirus activity evaluation, contributing to antiviral research (Kelley, Linn, & Selway, 1989).

Phosphorylation of Purine Derivatives : Polat and Tunçbilek (2021) developed an efficient synthesis protocol for a phosphorylated purine derivative starting from 6-chloropurine, important in cancer and viral disease treatment (Polat & Tunçbilek, 2021).

Nucleophilic Displacement Studies : Liu and Robins (2007) investigated the nucleophilic displacement reactions of 6-halopurine nucleosides, including 6-chloro variants, enhancing understanding of reaction mechanisms (Liu & Robins, 2007).

Synthesis of Anticonvulsant Agents : Kelley et al. (1988) synthesized 9-(2-fluorobenzyl)-6-alkylamino-9H-purines, investigating their anticonvulsant properties, highlighting the therapeutic potential of 6-chloro-9H-purine derivatives (Kelley et al., 1988).

Enzymatic Synthesis of Modified Nucleosides : Zhou et al. (2015) studied the enzymatic transglycosylation of 6-chloro-2-fluoropurine, contributing to the field of biocatalysis and pharmaceutical synthesis (Zhou et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

6-chloro-2-fluoro-9-propan-2-ylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISKFDFVSSENFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1N=C(N=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)

![[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride](/img/structure/B2680037.png)

![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2680044.png)